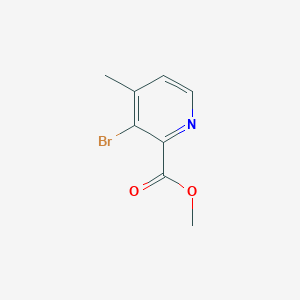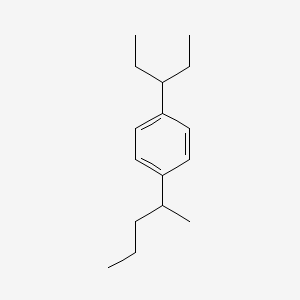
1-(2-Pentyl)-4-(3-pentyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Pentyl)-4-(3-pentyl)benzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with two pentyl groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pentyl)-4-(3-pentyl)benzene typically involves the alkylation of benzene with pentyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Benzene+Pentyl HalideAlCl3this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions is crucial to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Pentyl)-4-(3-pentyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzene ring to a cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of pentylbenzoic acids or pentylbenzophenones.
Reduction: Formation of 1-(2-pentyl)-4-(3-pentyl)cyclohexane.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Pentyl)-4-(3-pentyl)benzene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of alkyl substitution on aromatic ring reactivity.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of more complex molecules.
Wirkmechanismus
The mechanism of action of 1-(2-Pentyl)-4-(3-pentyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function. Additionally, its aromatic structure enables π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Methyl)-4-(3-methyl)benzene: Similar structure with methyl groups instead of pentyl groups.
1-(2-Ethyl)-4-(3-ethyl)benzene: Ethyl groups instead of pentyl groups.
1-(2-Propyl)-4-(3-propyl)benzene: Propyl groups instead of pentyl groups.
Uniqueness
1-(2-Pentyl)-4-(3-pentyl)benzene is unique due to the longer alkyl chains, which can significantly influence its physical properties, such as boiling point and solubility, compared to its shorter-chain analogs. The increased hydrophobicity and steric effects of the pentyl groups also impact its chemical reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
101371-20-4 |
|---|---|
Molekularformel |
C16H26 |
Molekulargewicht |
218.38 g/mol |
IUPAC-Name |
1-pentan-2-yl-4-pentan-3-ylbenzene |
InChI |
InChI=1S/C16H26/c1-5-8-13(4)15-9-11-16(12-10-15)14(6-2)7-3/h9-14H,5-8H2,1-4H3 |
InChI-Schlüssel |
ZMJKPBLBOSIOHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C1=CC=C(C=C1)C(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


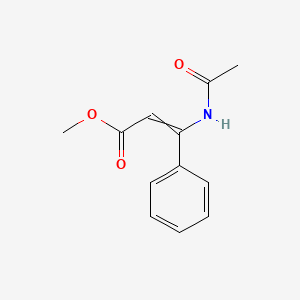
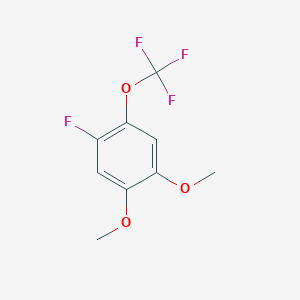
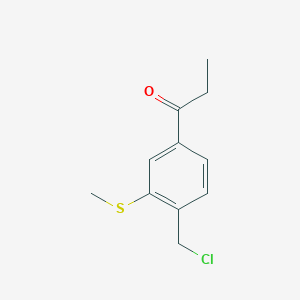
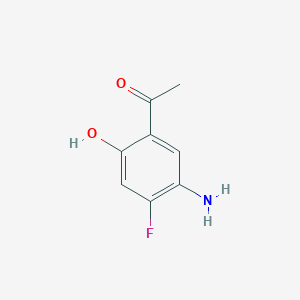

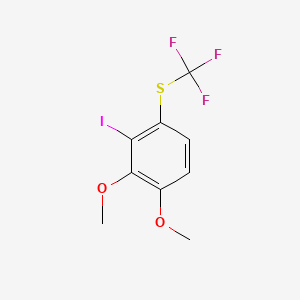

![2-Propanone, 1-bromo-3-[2-(trifluoromethyl)phenyl]-](/img/structure/B14065549.png)
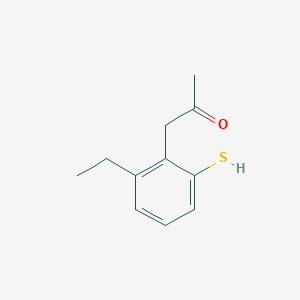
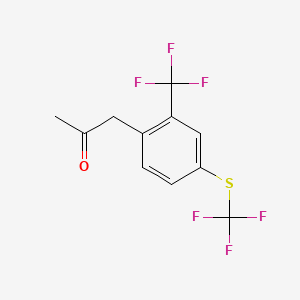

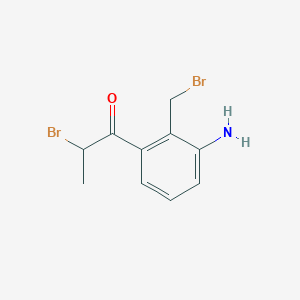
![5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one](/img/structure/B14065596.png)
